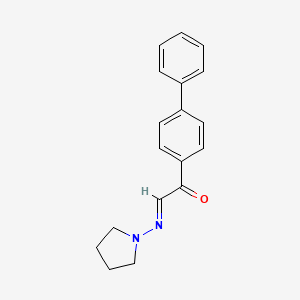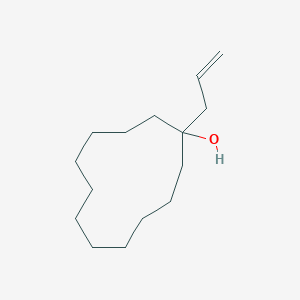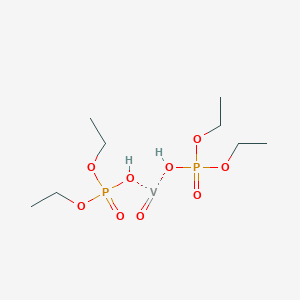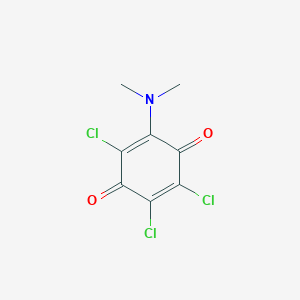
2,3,5-Trichloro-6-(dimethylamino)cyclohexa-2,5-diene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5-Trichloro-6-(dimethylamino)cyclohexa-2,5-diene-1,4-dione is a synthetic organic compound known for its unique chemical structure and reactivity. This compound is part of the quinone family, which is characterized by a six-membered ring with two ketone substitutions. The presence of chlorine and dimethylamino groups further enhances its chemical properties, making it a valuable compound in various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trichloro-6-(dimethylamino)cyclohexa-2,5-diene-1,4-dione typically involves the chlorination of a precursor compound followed by the introduction of the dimethylamino group. One common method involves the chlorination of hydroquinone derivatives under controlled conditions to introduce the chlorine atoms at the desired positions. This is followed by a reaction with dimethylamine to introduce the dimethylamino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using chlorine gas and suitable catalysts to ensure high yield and purity. The subsequent introduction of the dimethylamino group can be achieved through amination reactions using dimethylamine under optimized conditions to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
2,3,5-Trichloro-6-(dimethylamino)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
2,3,5-Trichloro-6-(dimethylamino)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,3,5-Trichloro-6-(dimethylamino)cyclohexa-2,5-diene-1,4-dione is largely defined by its quinone structure. The compound can undergo redox reactions, which are crucial for its biological activities. The presence of chlorine and dimethylamino groups enhances its reactivity, allowing it to interact with various molecular targets and pathways. These interactions can lead to the generation of reactive oxygen species (ROS), which play a role in its cytotoxic effects on cancer cells.
相似化合物的比较
Similar Compounds
2,5-Dichloro-1,4-benzoquinone: Similar structure but lacks the dimethylamino group.
2,6-Dichloro-1,4-benzoquinone: Another chlorinated quinone with different chlorine positions.
2,3,5,6-Tetraamino-1,4-benzoquinone: Contains amino groups instead of chlorine and dimethylamino groups.
Uniqueness
2,3,5-Trichloro-6-(dimethylamino)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of both chlorine and dimethylamino groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in scientific research and industry.
属性
CAS 编号 |
22895-01-8 |
|---|---|
分子式 |
C8H6Cl3NO2 |
分子量 |
254.5 g/mol |
IUPAC 名称 |
2,3,5-trichloro-6-(dimethylamino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H6Cl3NO2/c1-12(2)6-5(11)7(13)3(9)4(10)8(6)14/h1-2H3 |
InChI 键 |
SRYRZRZIGCLWAC-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=C(C(=O)C(=C(C1=O)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


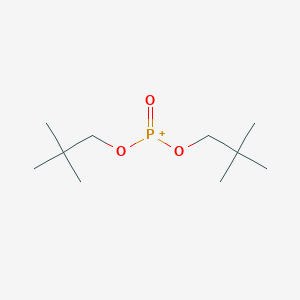
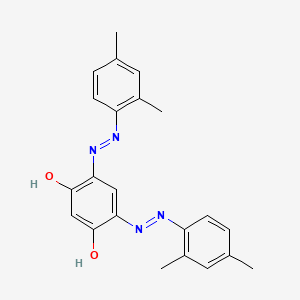
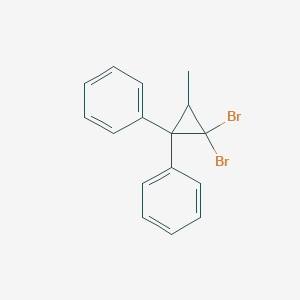
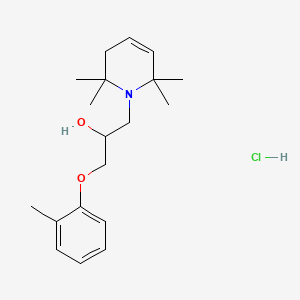
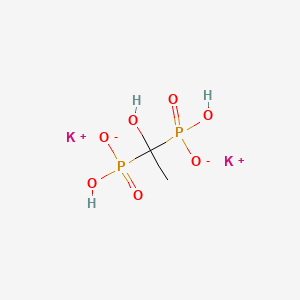


![4,5,6,7,8,9-Hexahydro-4,9-ethanocycloocta[c]furan-1,3-dione](/img/structure/B14697992.png)

